molecular formula C7H13NSe B14584144 2,3-Dimethylbutan-2-yl selenocyanate CAS No. 61406-94-8

2,3-Dimethylbutan-2-yl selenocyanate

Cat. No.: B14584144
CAS No.: 61406-94-8
M. Wt: 190.16 g/mol
InChI Key: KIMRITQNPMCAEE-UHFFFAOYSA-N
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Description

2,3-Dimethylbutan-2-yl selenocyanate is an organoselenium compound with the molecular formula C7H13NSe. This compound is of interest due to its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The presence of selenium in its structure imparts distinctive reactivity and biological activity, making it a subject of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethylbutan-2-yl selenocyanate typically involves the reaction of 2,3-dimethylbutan-2-ol with selenocyanic acid or its derivatives. One common method is the nucleophilic substitution reaction where 2,3-dimethylbutan-2-ol reacts with potassium selenocyanate in the presence of a suitable solvent and catalyst . The reaction conditions often include moderate temperatures and inert atmosphere to prevent oxidation of selenium.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylbutan-2-yl selenocyanate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form selenoxides or selenones, depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions can convert the selenocyanate group to selenides or diselenides.

    Substitution: Nucleophilic substitution reactions can replace the selenocyanate group with other nucleophiles, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide can be employed.

Major Products Formed

    Oxidation: Selenoxides and selenones.

    Reduction: Selenides and diselenides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,3-Dimethylbutan-2-yl selenocyanate has several applications in scientific research:

Mechanism of Action

The biological activity of 2,3-Dimethylbutan-2-yl selenocyanate is primarily attributed to the selenium atom in its structure. Selenium can participate in redox reactions, influencing cellular redox balance and modulating the activity of selenoproteins such as glutathione peroxidases and thioredoxin reductases . These enzymes play crucial roles in protecting cells from oxidative damage and regulating cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl selenocyanate
  • p-Xylene selenocyanate
  • 4-Aminophenyl selenocyanate

Comparison

2,3-Dimethylbutan-2-yl selenocyanate is unique due to its branched alkyl structure, which can influence its reactivity and biological activity compared to linear or aromatic selenocyanates. The presence of two methyl groups on the butane backbone can affect the compound’s steric and electronic properties, potentially leading to different reactivity patterns and biological effects .

Properties

CAS No.

61406-94-8

Molecular Formula

C7H13NSe

Molecular Weight

190.16 g/mol

IUPAC Name

2,3-dimethylbutan-2-yl selenocyanate

InChI

InChI=1S/C7H13NSe/c1-6(2)7(3,4)9-5-8/h6H,1-4H3

InChI Key

KIMRITQNPMCAEE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C)[Se]C#N

Origin of Product

United States

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